[4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl] acetate
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Overview
Description
[4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl] acetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a triazine ring substituted with diphenyl groups and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl] acetate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazine ring can be formed through a [4+2] cycloaddition reaction involving suitable dienes and nitriles . Additionally, microwave-assisted synthesis and solid-phase synthesis are also employed to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound typically involves multicomponent one-pot reactions, which streamline the synthesis process and reduce the need for multiple purification steps . Metal-based catalysts are often used to facilitate the cyclization and substitution reactions required to form the triazine ring and introduce the diphenyl and acetate groups .
Chemical Reactions Analysis
Types of Reactions
[4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines .
Scientific Research Applications
[4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl] acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which [4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl] acetate exerts its effects involves interactions with various molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The diphenyl groups may enhance the compound’s binding affinity to specific targets, while the acetate moiety can influence its solubility and bioavailability . Specific pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar structural features but lacking the diphenyl and acetate groups.
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness
What sets [4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl] acetate apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-16(27)28-20-14-12-19(13-15-20)23-24-21(17-8-4-2-5-9-17)22(25-26-23)18-10-6-3-7-11-18/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUFLKMPGBDHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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